molecular formula C16H16N2O2 B7526922 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No. B7526922
M. Wt: 268.31 g/mol
InChI Key: ZZQFJQRWXHTFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one is a compound that belongs to the class of quinazolinone derivatives. This compound has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one is not well understood. However, it has been suggested that this compound exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that the antioxidant and anti-inflammatory activities of this compound are mediated by its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and α-glucosidase. This compound has also been found to exhibit significant neuroprotective activity against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one in lab experiments include its high yield synthesis method, potent anti-tumor, anti-inflammatory, and antioxidant activities, and its ability to inhibit the activity of various enzymes. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability, and the lack of information on its mechanism of action.

Future Directions

Several future directions can be explored in the field of 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one research. These include the investigation of its potential applications in drug discovery, the elucidation of its mechanism of action, and the development of more effective synthesis methods to improve its bioavailability. Additionally, further studies can be conducted to investigate the potential of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one involves the reaction of 3-hydroxybenzaldehyde with ethyl 3-aminocrotonate in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is obtained in high yield after purification by recrystallization.

Scientific Research Applications

3-Ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one has shown promising results in various scientific research applications. It has been shown to possess significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit potent antioxidant, anti-inflammatory, and anti-proliferative activities.

properties

IUPAC Name

3-ethyl-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-18-15(11-6-5-7-12(19)10-11)17-14-9-4-3-8-13(14)16(18)20/h3-10,15,17,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQFJQRWXHTFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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